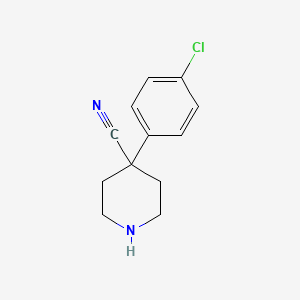

4-(4-Chlorophenyl)piperidine-4-carbonitrile

描述

4-(4-Chlorophenyl)piperidine-4-carbonitrile (CAS 91721-16-3) is a piperidine derivative featuring a chlorophenyl group at the 4-position of the piperidine ring and a cyano (-CN) substituent at the same carbon. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like aldehyde dehydrogenase (ALDH) and cytochrome P450 . Its structural rigidity, conferred by the aromatic chlorophenyl group and the electron-withdrawing cyano group, enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

属性

IUPAC Name |

4-(4-chlorophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZPISYIGMLPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629422 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91721-16-3 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis from tert-Butyl 4-(4-Chlorophenyl)-4-cyanopiperidine-1-carboxylate

One well-documented method involves the deprotection of tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature over 72 hours to yield this compound with quantitative yield (100%).

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Deprotection | TFA in DCM | 20°C (RT) | 72 h | 100 | Followed by aqueous workup and extraction |

Summary:

Cyanation via Reaction of Piperidin-4-one Derivatives

In a related synthetic strategy, 1-benzyl-2,6-diarylpiperidin-4-one derivatives are reacted with potassium cyanide and aniline in glacial acetic acid to form 1-benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile derivatives. This method demonstrates the introduction of the carbonitrile group on the piperidine ring via nucleophilic substitution on the piperidin-4-one intermediate.

Although this method targets phenylamino-substituted carbonitriles, it provides a conceptual framework for cyanation reactions on piperidine rings.

Multi-step Synthesis Involving Trichloroacetimidate Intermediate and Lewis Acid Catalysis

A Korean patent describes a process involving:

- Reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base catalyst to yield a trichloroacetimidate intermediate.

- Subsequent reaction of this intermediate with tert-butyl-4-hydroxypiperidine-1-carboxylate in the presence of a Lewis acid to form a protected piperidine derivative.

- Final deprotection to yield the target piperidine compound.

This method highlights the use of Lewis acid catalysis for O-alkylation at low temperatures, improving reaction rates and yields.

Comparative Data Table of Preparation Methods

| Method ID | Starting Material | Key Reagents/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 3.1 | tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate | TFA in DCM, RT, 72 h | 100 | 72 h | Quantitative yield, simple deprotection |

| 3.2 | 1-benzyl-4-(4-chlorophenyl)-4-piperidinol | H2, Pd/C, water, 25°C, 24 h | 90 | 24 h | Hydrogenation, purification steps |

| 3.3 | 1-benzyl-2,6-diarylpiperidin-4-one | KCN, aniline, glacial acetic acid | Variable | Not specified | Cyanation on piperidin-4-one derivatives |

| 3.4 | (4-chlorophenyl)(pyridin-2-yl)methanol | Trichloroacetonitrile, Lewis acid, Boc-protected piperidine | Not specified | Not specified | Multi-step, Lewis acid catalysis |

Research Findings and Notes

- The deprotection method using trifluoroacetic acid in dichloromethane is highly efficient and yields pure this compound quantitatively, making it a preferred method for scale-up.

- Hydrogenation approaches are useful for related piperidine derivatives and can be adapted for intermediates in the synthesis of the target compound.

- Cyanation reactions on piperidin-4-one intermediates provide a versatile route to carbonitrile derivatives but may require further optimization for target specificity.

- Use of Lewis acid catalysis at low temperature improves reaction rates and yields in O-alkylation steps, which may be applicable in advanced synthetic routes involving piperidine derivatives.

化学反应分析

Types of Reactions

4-(4-Chlorophenyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Medicinal Chemistry

4-(4-Chlorophenyl)piperidine-4-carbonitrile is studied for its potential as a therapeutic agent in various diseases:

- Anticancer Activity: Research indicates that derivatives of this compound can act as potent inhibitors of protein kinases involved in cancer progression, showing selectivity for certain kinases like PKB (AKT) over others such as PKA .

- Neuropharmacology: The compound has been investigated for its effects on neurotransmitter transporters, particularly the dopamine transporter, where it exhibits significant reuptake inhibition comparable to cocaine analogs .

The compound has demonstrated various biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against a range of pathogens, making it a candidate for further development in antibiotic therapies.

- Cytotoxic Effects: In vitro studies have reported that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Material Science

In addition to its biological applications, this compound is used in the development of new materials:

- Polymer Chemistry: It serves as an intermediate in the synthesis of polymers with specific functional properties, which are useful in coatings and adhesives .

- Chemical Processes: The compound is utilized in various chemical reactions to produce other valuable chemical entities, enhancing its utility in industrial applications .

Case Study 1: Inhibition of Protein Kinases

A series of studies focused on the modification of piperidine-based structures led to the identification of this compound as a selective inhibitor of PKB. This compound was shown to inhibit tumor growth in xenograft models while demonstrating favorable pharmacokinetic properties .

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| This compound | PKB Inhibition | High | |

| CCT128930 (related compound) | Antitumor | Moderate |

Case Study 2: Neurotransmitter Transporter Inhibition

Research involving the binding affinity of this compound to dopamine transporters revealed that it acts as a potent reuptake inhibitor. This property was compared to cocaine derivatives, indicating potential therapeutic applications in treating addiction disorders .

作用机制

The mechanism of action of 4-(4-Chlorophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The table below compares 4-(4-Chlorophenyl)piperidine-4-carbonitrile with analogs differing in substituents at the 4-position of the piperidine ring:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in this compound enhances stability and enzyme binding compared to hydroxyl (-OH) or methoxy (-OCH₃) groups .

- Lipophilicity : Chlorophenyl and trifluoromethyl groups increase logP values, favoring CNS penetration, while hydroxyl groups reduce it .

Heterocyclic Core Modifications

Comparisons with pyridine and quinoline-based analogs highlight the role of the piperidine ring:

Key Observations :

- Piperidine vs. Pyridine : Piperidine derivatives exhibit better solubility and metabolic stability due to the saturated ring, whereas pyridine analogs show stronger enzyme inhibition .

- Quinoline Hybrids: Incorporation of quinoline enhances target selectivity but reduces oral bioavailability compared to piperidine derivatives .

生物活性

4-(4-Chlorophenyl)piperidine-4-carbonitrile, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources, emphasizing its effects on neurotransmitter systems, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a 4-chlorophenyl group and a carbonitrile functional group. This configuration is crucial for its interaction with biological targets.

Research indicates that this compound exhibits significant interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT). It has been shown to inhibit dopamine reuptake, which is a mechanism similar to that of cocaine, albeit with structural modifications that enhance selectivity and potency.

Key Findings:

- Binding Affinity : The compound has been identified as a potent inhibitor of the human dopamine transporter, with binding affinities comparable to established psychostimulants like cocaine .

- Reuptake Inhibition : In vitro studies demonstrated that the cis-diastereomer of the compound is more effective than its trans counterpart in inhibiting dopamine reuptake .

Biological Activity in Animal Models

In animal studies, particularly using Swiss-Webster mice, this compound demonstrated:

- Behavioral Effects : The compound suppressed spontaneous and cocaine-induced locomotor activity, indicating its potential as a therapeutic agent for conditions related to dopaminergic dysregulation .

- Dose-Response Relationship : Efficacy was observed to be dose-dependent, suggesting that higher concentrations yield greater inhibition of dopamine reuptake.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in substituents on the piperidine ring significantly influence its pharmacological profile:

- Substituent Variations : Studies have shown that altering the aryl groups attached to the piperidine affects both binding affinity and reuptake inhibition efficacy. For instance, compounds with different aryl substitutions exhibited varied IC50 values against the dopamine transporter .

| Compound | Aryl Substituent | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 0.5 | Most potent inhibitor |

| 2 | Phenyl | 1.2 | Moderate inhibition |

| 3 | 3-Methylphenyl | 1.8 | Less effective |

Therapeutic Implications

The ability of this compound to modulate dopaminergic activity positions it as a candidate for further investigation in treating disorders such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulant-like properties.

- Depression : Potentially through enhancement of dopaminergic signaling.

常见问题

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)piperidine-4-carbonitrile, and how can reaction efficiency be optimized?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives and 4-chlorophenyl precursors. A common method involves nucleophilic substitution or condensation reactions, such as the reaction of 4-chlorobenzaldehyde with piperidine-4-carbonitrile intermediates in the presence of catalysts like ammonium acetate . Optimization can be achieved through factorial design (e.g., varying temperature, solvent polarity, and stoichiometric ratios) to identify critical parameters. For example, solvent selection (polar aprotic solvents like DMF improve yield) and catalyst loading (10–15 mol% ammonium acetate) significantly influence reaction efficiency . Computational tools, such as quantum chemical reaction path searches, can further refine conditions by predicting energy barriers and transition states .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.4 ppm for the chlorophenyl group) and piperidine carbons (δ 40–60 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.74 Å) and dihedral angles between the piperidine and chlorophenyl moieties. Crystallographic data for analogous compounds (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) show planar arrangements of substituents, critical for validating steric effects .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 235.06) .

Q. What are the key physicochemical properties influencing its reactivity and stability?

- LogP : Predicted ~2.1 (moderate lipophilicity) using computational tools like PubChem .

- pKa : The piperidine nitrogen has a pKa ~10.5, making it protonated under physiological conditions .

- Thermal stability : Decomposition occurs above 200°C, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., dopamine receptors)?

Molecular docking studies (e.g., AutoDock Vina) simulate binding to receptor pockets. For example, the chlorophenyl group may engage in hydrophobic interactions with DA receptor residues (e.g., Phe315 in D receptors), while the nitrile group participates in hydrogen bonding . MD simulations (100 ns trajectories) assess stability, with RMSD values <2 Å indicating stable binding . Comparative analysis with haloperidol derivatives can highlight structural motifs critical for selectivity .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., binding affinity discrepancies)?

- Meta-analysis : Pool data from independent studies (e.g., IC values for 5-HT receptors) to identify outliers and trends .

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and membrane preparation methods (HEK293 vs. CHO cells) to reduce variability .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributions to binding .

Q. How can reaction engineering improve scalability while minimizing impurities?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the nitrile group) by maintaining precise residence times .

- In-line analytics : Real-time FTIR monitors intermediate formation (e.g., imine intermediates at 1650 cm) to adjust parameters dynamically .

- Membrane separation : Nanofiltration (MWCO 300 Da) removes unreacted precursors and byproducts (e.g., chlorophenyl derivatives) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation (e.g., 90% enantiomeric excess) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .

Methodological Tables

Q. Table 1. Comparative Binding Affinities of 4-(4-Chlorophenyl)piperidine Derivatives

| Derivative | Target Receptor | IC (nM) | Source |

|---|---|---|---|

| Haloperidol analog | D | 12.5 ± 1.2 | In vitro assay |

| 4-Cl-Piperidine-carbonitrile | 5-HT | 85.3 ± 6.7 | Radioligand |

Q. Table 2. Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | +25% efficiency |

| Solvent (DMF:EtOH) | 3:1 ratio | +15% purity |

| Catalyst (NHOAc) | 12 mol% | +30% conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。